methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-10(15,9(16)17-2)7-3-5-8(6-4-7)11(12,13)14;/h3-6H,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVRRCLRUSKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243507-43-7 | |
| Record name | methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the main compound and analogous derivatives:
Notes:
- Substituent Effects: The trifluoromethyl group in the main compound is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to electron-donating groups like methylsulfanyl () .
- Ester Group : Ethyl esters (e.g., ) exhibit slower hydrolysis rates and increased lipophilicity compared to methyl esters, impacting bioavailability .
- Substitution Position : ’s compound places the aryl group on C3 instead of C2, leading to distinct stereochemical and pharmacological profiles .
Biological Activity
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is an organic compound notable for its unique structural features, particularly the trifluoromethyl group, which significantly enhances its biological activity and lipophilicity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C11H12F3NO2·HCl
- Molecular Weight : Approximately 247.21 g/mol
- Physical State : Solid, typically stored under inert conditions to maintain stability.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and influences its pharmacokinetic properties.
Key Mechanisms:
- Enzyme Inhibition/Activation : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Cell Signaling Modulation : It can influence signaling pathways that regulate gene expression and cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties, particularly against Gram-positive bacteria and certain pathogens like Chlamydia trachomatis .
- Potential Antidepressant Effects : Structural analogs of this compound have been investigated for their potential antidepressant effects, suggesting a possible role in mood regulation .
- Anticancer Properties : Some derivatives have demonstrated anticancer activity, indicating that this compound may serve as a precursor for developing cancer therapeutics .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H12F3NO2·HCl | Trifluoromethyl group | Antimicrobial, potential antidepressant |
| Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate | C12H14F3N | Ethyl instead of methyl | Potential antidepressant |
| Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoate | C12H12F3N3O2 | Cyano group addition | Anticancer properties |
| Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate | C11H10F4N | Fluoro substitution | Anti-inflammatory |
Antichlamydial Activity Study
A study evaluated the antichlamydial activity of various compounds, highlighting the importance of the trifluoromethyl substituent in enhancing efficacy against Chlamydia trachomatis. Compounds similar to methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate were shown to significantly reduce chlamydial progeny in infected cells, demonstrating a promising therapeutic avenue for treating chlamydial infections .
Cellular Effects
Research indicates that this compound influences cellular processes by modulating hormone secretion and metabolic responses during exercise. This effect could have implications for muscle recovery and anabolic hormone regulation .
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride?
The compound is synthesized via multi-step reactions involving condensation and amidation. For example, (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride and a trifluoromethylphenyl-substituted propanoate derivative are reacted under basic conditions, followed by HCl salt formation . Key steps include refluxing in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, with intermediates purified via liquid-liquid extraction.
Q. Which analytical techniques are critical for characterizing this compound?
- LCMS : Used to confirm molecular weight (e.g., observed m/z 531 [M-H]⁻ for a related intermediate) .
- HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) ensures purity .
- NMR : ¹H/¹³C NMR verifies structural integrity, focusing on trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and ester carbonyl (δ ~170 ppm in ¹³C NMR).
Q. How can researchers optimize purification for this hydrochloride salt?
Recrystallization from ethanol/water mixtures (3:1 v/v) at 0–5°C yields high-purity crystals. Centrifugation and vacuum drying (40°C, 12 hours) minimize residual solvents. Monitor Cl⁻ content via ion chromatography (>98% purity threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Temperature Control : Maintain <80°C to prevent ester hydrolysis.
- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of nitro intermediates.
- In-line Analytics : Use FTIR to monitor reaction progress and adjust stoichiometry dynamically .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals, particularly near the trifluoromethyl group.
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., R/S configuration at the amino center) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., theoretical m/z 331.1550 for C₁₆H₂₆ClNO₄⁺) to rule out isobaric impurities .
Q. How are trace impurities identified and quantified in this compound?
- HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (0.1% formic acid in acetonitrile/water).
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to profile degradation products .
Q. What strategies improve stability during long-term storage?
- Storage Conditions : Use amber glass vials under argon at -20°C to prevent oxidation and hydrolysis.
- Lyophilization : Convert to a lyophilized powder for enhanced stability in humid environments .
Q. How can mechanistic studies elucidate the compound’s role in drug-target interactions?
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic pathways via mass spectrometry.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinase inhibitors) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
